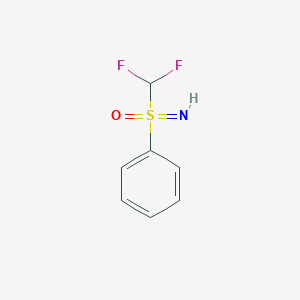
(Difluoromethyl)(imino)phenyl-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Difluoromethyl)(imino)phenyl-lambda6-sulfanone is a chemical compound with the molecular formula C7H7F2NOS. It is also known by its IUPAC name, S-(difluoromethylene)benzenesulfinamide . This compound is notable for its unique structure, which includes a difluoromethyl group, an imino group, and a lambda6-sulfanone moiety attached to a phenyl ring.
Mechanism of Action
Target of Action
S-(Difluoromethyl)-S-phenylsulfoximine, also known as (DIFLUOROMETHYL)(IMINO)PHENYL-LAMBDA6-SULFANONE, is a compound that targets the polyamine biosynthetic pathway by inhibiting ornithine decarboxylase (ODC) . ODC is a key enzyme in the biosynthesis of polyamines, which are small organic cations that play critical roles in cell growth and differentiation .
Mode of Action
S-(Difluoromethyl)-S-phenylsulfoximine interacts with its target, ODC, by inhibiting its activity . This inhibition disrupts the polyamine biosynthetic pathway, leading to a decrease in the production of polyamines . The compound’s mode of action is significant in the fight against diverse viruses, including SARS-CoV-2 .
Biochemical Pathways
The primary biochemical pathway affected by S-(Difluoromethyl)-S-phenylsulfoximine is the polyamine biosynthetic pathway . By inhibiting ODC, the compound disrupts the production of polyamines, which are essential for cell growth and differentiation . The downstream effects of this disruption can include a decrease in cell proliferation and an increase in cell differentiation .
Result of Action
The primary molecular and cellular effect of S-(Difluoromethyl)-S-phenylsulfoximine’s action is the disruption of the polyamine biosynthetic pathway . This disruption leads to a decrease in the production of polyamines, which can result in decreased cell proliferation and increased cell differentiation . The compound’s action can also have antiviral effects, as it has been shown to be effective against diverse viruses, including SARS-CoV-2 .
Action Environment
The action, efficacy, and stability of S-(Difluoromethyl)-S-phenylsulfoximine can be influenced by various environmental factors. For instance, the biological environment can change the molecular structure of the compound only slightly . .
Biochemical Analysis
Biochemical Properties
S-(Difluoromethyl)-S-phenylsulfoximine is involved in a highly stereoselective reaction with imines, leading to the formation of enantiomerically enriched α-difluoromethyl amines . This reaction is of high efficiency and broad substrate scope . The difluoromethyl group in the compound is of particular interest due to its unique biochemical properties . It has strong lipophilicity and has been proven to be an isostere of OH and SH .
Cellular Effects
Compounds with difluoromethyl groups have been shown to have significant effects on cellular processes . For instance, they can serve as a hydrogen bond donor, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of S-(Difluoromethyl)-S-phenylsulfoximine involves a reagent-controlled highly stereoselective reaction between the compound and imines . This reaction likely involves a non-chelating transition state . The difluoromethyl group in the compound can serve as a hydrogen bond donor, potentially influencing binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Difluoromethyl)(imino)phenyl-lambda6-sulfanone typically involves the reaction of difluoromethyl sulfinyl chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, pressure, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(Difluoromethyl)(imino)phenyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(Difluoromethyl)(imino)phenyl-lambda6-sulfanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing difluoromethyl and imino groups into molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(Difluoromethyl)(4-fluorophenyl)imino-lambda6-sulfanone hydrochloride: Similar structure but with an additional fluorine atom on the phenyl ring.
(2,5-Difluorophenyl)(imino)methyl-lambda6-sulfanone: Similar structure but with different substitution on the phenyl ring.
Uniqueness
(Difluoromethyl)(imino)phenyl-lambda6-sulfanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and imino groups makes it a valuable reagent in synthetic chemistry and a potential candidate for drug development .
Properties
IUPAC Name |
difluoromethyl-imino-oxo-phenyl-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NOS/c8-7(9)12(10,11)6-4-2-1-3-5-6/h1-5,7,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTMRPQANBHQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
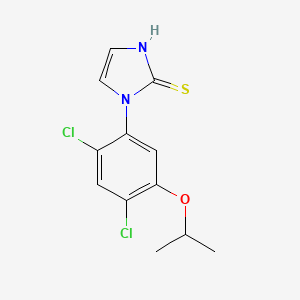
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2495171.png)
![tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B2495173.png)

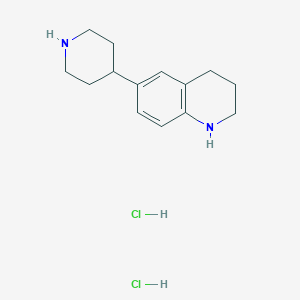
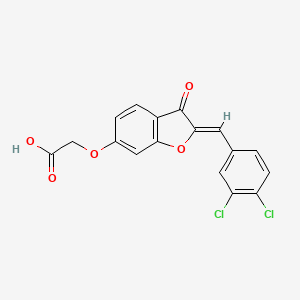
![12,12-dioxo-6,12λ6,15-trithia-2,9-diazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),4-trien-8-one](/img/structure/B2495181.png)

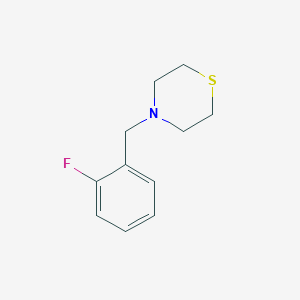
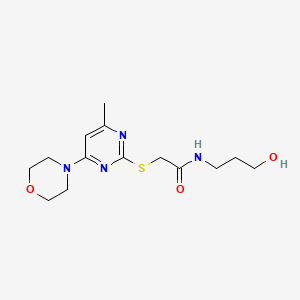
![3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2495186.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495187.png)
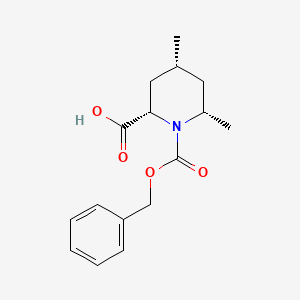
![6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2495190.png)
